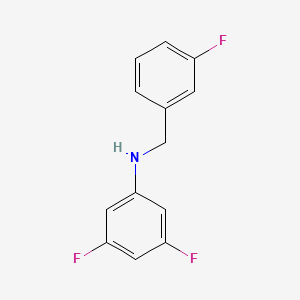

3,5-Difluoro-N-(3-fluorobenzyl)aniline

Description

General Context of Fluorinated Aniline (B41778) Derivatives in Organic Chemistry Research

Fluorinated aniline derivatives are a class of organic compounds that have garnered significant attention in synthetic and medicinal chemistry. The introduction of fluorine atoms into the aniline scaffold can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov The high electronegativity and small size of fluorine can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. This has made fluorinated anilines valuable intermediates in the creation of new drugs and specialized materials. acs.org

Research has shown that the presence of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles in bioactive molecules. nih.gov Methods for the synthesis of fluorinated anilines are diverse, including direct fluorination techniques and the construction of the aromatic ring from fluorinated precursors. acs.orggoogle.com For instance, visible-light organophotocatalytic systems have been developed for the difluoroalkylation of anilines under mild conditions. acs.org The strategic placement of fluorine atoms, as seen in derivatives like 3,5-difluoroaniline (B1215098), is a key aspect of designing molecules with desired properties. chemicalbook.comnih.gov

Significance of N-Benzyl Anilines in Advanced Synthetic Transformations

N-benzyl anilines are a class of secondary amines that serve as crucial building blocks in a variety of advanced synthetic transformations. Their structure, featuring a benzyl (B1604629) group attached to the nitrogen atom of an aniline molecule, makes them versatile intermediates for the synthesis of more complex molecules, including tertiary amines and heterocyclic compounds. researchgate.net

These compounds are frequently employed in the synthesis of dyes, pharmaceuticals, and other fine chemicals. researchgate.net The benzylation of anilines is a fundamental reaction in organic chemistry, and various methods have been developed to achieve this transformation, including reductive amination and N-alkylation. acs.org The reactivity of the N-H bond in N-benzylanilines allows for further functionalization, making them key precursors in the construction of diverse molecular architectures. tandfonline.com For example, N-benzyl anilines can be key starting materials in catalyst- and additive-free synthesis of more substituted aniline derivatives through sequential imine condensation–isoaromatization pathways. nih.gov

Overview of Research Domains Pertaining to 3,5-Difluoro-N-(3-fluorobenzyl)aniline

While extensive, dedicated research on this compound is not widely documented in publicly available literature, its chemical structure suggests significant potential in several research domains. The compound combines the electronic effects of three fluorine atoms distributed across two phenyl rings with the established synthetic utility of the N-benzylaniline framework.

Given the known applications of its constituent parts, research involving this compound would likely be situated at the intersection of medicinal chemistry, materials science, and synthetic methodology development. The trifluorinated nature of the molecule could be exploited in the design of novel pharmaceuticals and agrochemicals, where fluorine substitution is often used to enhance efficacy and metabolic stability. Furthermore, its structure makes it a candidate for the synthesis of novel polymers or functional materials where the specific electronic properties conferred by the fluorine atoms are desirable. The compound serves as a clear example of how fundamental building blocks from aniline chemistry are utilized in creating more complex structures for investigation. researchgate.net

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1020962-48-4 chemicalbook.com |

| Molecular Formula | C₁₃H₁₀F₃N |

| Molecular Weight | 253.22 g/mol |

| Appearance | Not specified |

Table of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₃H₁₀F₃N |

| 3,5-Difluoroaniline | C₆H₅F₂N |

| Aniline | C₆H₇N |

| N-benzylaniline | C₁₃H₁₃N |

| Benzyl chloride | C₇H₇Cl |

| Diphenylamine | C₁₂H₁₁N |

| Benzyl bromide | C₇H₇Br |

| Ethyl difluoroiodoacetate | C₄H₅F₂IO₂ |

| 1,3,5-Trichlorobenzene (B151690) | C₆H₃Cl₃ |

| 2,4-Difluoroaniline | C₆H₅F₂N |

| Acetic anhydride | C₄H₆O₆ |

| Nitric acid | HNO₃ |

| Sulfuric acid | H₂SO₄ |

| 2,4-Difluoro-6-nitroaniline | C₆H₄F₂N₂O₂ |

| Sodium nitrite | NaNO₂ |

| 3,5-Difluoronitrobenzene | C₆H₃F₂NO₂ |

| 2,4,5-Trichloronitrobenzene (B44141) | C₆H₂Cl₃NO₂ |

| 5-Chloro-2,4-difluoronitrobenzene | C₆H₂ClF₂NO₂ |

| 1,3-Dichloro-4,6-difluorobenzene | C₆H₂Cl₂F₂ |

| 2,6-Dichloro-3,5-difluoronitrobenzene | C₆H₁Cl₂F₂NO₂ |

| 5-Chloro-2,4,6-trifluoroisophthalic acid | C₈H₁ClF₃O₄ |

| 2-Chloro-1,3,5-trifluorobenzene | C₆H₂ClF₃ |

| 1,3,5-Trifluorobenzene | C₆H₃F₃ |

| 3′,5′-Bis(trifluoromethyl)acetophenone | C₁₀H₆F₆O |

| 4-Hydrazinobenzoic acid | C₇H₈N₂O₂ |

| N-Aryl-N-Benzyl-1,2 Ethanediamines | Not specified |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10F3N |

|---|---|

Molecular Weight |

237.22 g/mol |

IUPAC Name |

3,5-difluoro-N-[(3-fluorophenyl)methyl]aniline |

InChI |

InChI=1S/C13H10F3N/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7,17H,8H2 |

InChI Key |

ZIIHKELJSWGJSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3,5 Difluoro N 3 Fluorobenzyl Aniline

Electronic and Steric Influences of Fluorine Atoms on Aromatic Reactivity

The incorporation of fluorine atoms into the aromatic rings of 3,5-Difluoro-N-(3-fluorobenzyl)aniline significantly modifies the electron distribution and spatial environment of the molecule, thereby influencing its chemical reactivity. Fluorine is the most electronegative element, leading to strong inductive effects. acs.org

The fluorine atom on the benzyl (B1604629) group also exhibits an electron-withdrawing effect, influencing the reactivity of the second aromatic ring, though its impact on the aniline (B41778) ring's reactivity is less direct. The regioselectivity of reactions is a critical aspect of organofluorine chemistry, allowing for the precise placement of functional groups to tailor the properties of the resulting compounds. numberanalytics.com Strategies to control regioselectivity often involve leveraging the inherent electronic properties of the substrate and the reagents. numberanalytics.com

The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the aniline ring. This heightened electrophilicity makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present. libretexts.org While the hydrogen atoms on the ring are not typically good leaving groups, the increased positive charge character on the ring carbons can facilitate reactions with strong nucleophiles.

Conversely, the nucleophilicity of the aniline nitrogen is also modulated by the fluorine atoms. The electron-withdrawing effects of the fluorine atoms on the ring decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted aniline. This reduced nucleophilicity can affect the rates of reactions involving the amino group, such as acylation or alkylation.

The table below summarizes the expected electronic effects of the fluorine substituents on the reactivity of the aromatic rings in this compound.

| Aromatic Ring | Substituent Effects | Impact on Reactivity |

| Aniline Ring | Two fluorine atoms (meta to -NH-) provide a strong electron-withdrawing inductive effect. The amino group is an ortho, para-director. | Decreased reactivity towards electrophilic substitution. Increased electrophilicity of the ring, making it more susceptible to nucleophilic attack. Reduced nucleophilicity of the amino group. |

| Benzyl Ring | One fluorine atom (meta to the methylene (B1212753) bridge) provides an electron-withdrawing inductive effect. | Decreased electron density of the ring, making it less reactive towards electrophilic substitution compared to toluene. |

Primary Reaction Pathways of Fluorinated Anilines

Fluorinated anilines, including this compound, can undergo a variety of transformations, primarily involving oxidation, reduction, and substitution reactions. The specific outcomes of these reactions are heavily influenced by the electronic and steric factors discussed previously.

The oxidation of anilines can lead to a range of products, including nitroso, nitro, and polymeric compounds. For electron-deficient anilines, such as those bearing fluorine substituents, oxidation generally requires harsher conditions compared to electron-rich anilines. acs.org The oxidation of the amino group in fluorinated anilines can be achieved using strong oxidizing agents. The increased number of fluoro-substituents can enhance the reactivity of the intermediate (semi)quinoneimines formed during oxidation, leading to various bioactivation pathways. nih.gov

Potential oxidation products of this compound could include the corresponding N-nitroso or N-nitro derivatives under controlled conditions. More vigorous oxidation could lead to the formation of colored polymeric materials.

While the aniline moiety itself is already in a reduced state, reduction reactions can be relevant if other functional groups are present or introduced. For instance, if a nitro group were introduced onto one of the aromatic rings through an electrophilic nitration reaction, it could subsequently be reduced to an amino group. The reduction of a nitro group on a fluorinated aromatic ring can be achieved through catalytic hydrogenation. For example, 2,6-dichloro-3,5-difluoronitrobenzene can be reduced to the corresponding aniline using hydrogen gas with a palladium on carbon (Pd/C) catalyst. google.com

Nucleophilic Substitution: As mentioned earlier, the electron-deficient nature of the difluorinated aniline ring makes it a candidate for nucleophilic aromatic substitution. libretexts.org This type of reaction is favored by electron-withdrawing groups ortho or para to a leaving group. libretexts.org Although this compound does not have a conventional leaving group, under forcing conditions with a very strong nucleophile, displacement of a fluorine atom or a hydride ion could potentially occur. The substitution of fluorine by nucleophiles is a known reaction pathway for polyfluorinated benzenes. vanderbilt.edu

Electrophilic Substitution: Despite the deactivating effect of the fluorine atoms, electrophilic substitution on the aniline ring can still occur, directed to the positions ortho and para to the amino group (positions 2, 4, and 6). byjus.com Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com Due to the deactivation by the fluorine atoms, these reactions would likely require more forcing conditions than for aniline itself. For example, the halogenation of 3,5-difluoroaniline (B1215098) requires specific conditions to achieve the desired substitution pattern. vanderbilt.edu The benzyl ring can also undergo electrophilic substitution, with the fluorobenzyl group acting as a deactivating, ortho, para-director.

The following table outlines potential substitution reactions for this compound.

| Reaction Type | Reagents and Conditions | Potential Products |

| Electrophilic Halogenation (Aniline Ring) | Br₂ or Cl₂ with a Lewis acid catalyst | Halogenation at the 2, 4, or 6 positions of the aniline ring. |

| Electrophilic Nitration (Aniline Ring) | HNO₃/H₂SO₄ | Nitration at the 2, 4, or 6 positions of the aniline ring. |

| Nucleophilic Aromatic Substitution (Aniline Ring) | Strong nucleophile (e.g., NaOCH₃) under high temperature/pressure | Potential displacement of a fluorine atom. |

Specific Transformations Involving C-F Bond Activation

The activation and subsequent functionalization of carbon-fluorine (C-F) bonds are of significant interest in synthetic chemistry, offering pathways to novel molecular architectures. baranlab.org Due to the high bond energy of the C-F bond, these transformations are academically challenging and often require specialized catalytic systems. mdpi.com The presence of multiple fluorine atoms on the aniline ring of this compound makes such reactions particularly complex. The electronic properties of fluorine cause C-F bonds to be exceptionally strong, and the presence of geminal C-F bonds can further strengthen each other. nih.govnih.gov Consequently, reactions involving C-F bond activation must overcome a significant energy barrier, and achieving selectivity for a single C-F bond in a polyfluorinated arene is a formidable task. nih.govnih.gov

Regioselective Defluoroamination

However, the principles for such a transformation can be inferred from general studies on C-F bond activation in fluoro-aromatics. Achieving regioselectivity would require overcoming the inherent inertness of the aromatic C-F bond. mdpi.com Strategies often employ transition-metal catalysis or transition-metal-free processes under specific conditions. mdpi.com For instance, palladium catalytic systems have been used for the ortho-selective hydro-defluorination of multifluorophenyl-pyridines, indicating that directing groups can influence the site of C-F activation. mdpi.com In another approach, the coordination of lithium ions to a nearby heteroatom has been shown to weaken an adjacent C-F bond, facilitating nucleophilic attack by an amine. mdpi.com For a molecule like this compound, the nitrogen of the benzylamine (B48309) group could potentially act as an internal directing group, although this remains a topic for future investigation. The development of methods for the selective replacement of a single fluorine atom is often hindered by exhaustive defluorination, where multiple C-F bonds are cleaved. nih.govnih.gov

Difluoroalkylation of Aniline Systems

Difluoroalkylation introduces a difluoroalkyl moiety to a molecule, a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov While there are no specific reports on the further difluoroalkylation of this compound itself, the difluoroalkylation of its parent core, aniline, and its derivatives has been explored. This provides insight into how aniline systems containing deactivating fluorine substituents might behave.

Recent research has detailed operationally simple, transition-metal-free methods for the C-H difluoroalkylation of anilines using photoinduced processes. nih.gov Two primary strategies have emerged: one utilizing an organic photocatalyst and another based on the formation of an electron donor–acceptor (EDA) complex. nih.gov

In the first method, an organic photocatalyst, such as Eosin Y, facilitates the reaction between an aniline and a difluoroalkylating agent like ethyl difluoroiodoacetate (ICF₂COOEt) under visible light irradiation. acs.org The second approach involves the direct formation of an EDA complex between the aniline (donor) and the difluoroalkylating agent (acceptor), which can then be activated by light. nih.gov

The success of these transformations is highly dependent on the electronic nature of the aniline substrate. Electron-rich anilines generally provide good to excellent yields. acs.org However, anilines bearing electron-withdrawing groups, such as the fluorine atoms in 3,5-difluoroaniline (the precursor to the title compound), are more challenging substrates. For example, the difluoroalkylation of 2,6-difluoroaniline, an isomer of the precursor, using the Eosin Y photocatalysis method resulted in a low yield of 17%, highlighting the difficulty of this transformation on electron-poor aniline rings. acs.org

Table 1: General Conditions for Photoinduced Difluoroalkylation of Anilines

| Method | Reagents & Conditions | Substrate Scope | Reference |

| Organophotocatalysis | Aniline, ICF₂COOEt, Eosin Y (photocatalyst), K₂CO₃ (base), TBAI, DMF (solvent), 525 nm light, 24h. | Works well with electron-rich anilines. Halogenated anilines give good yields. Electron-deficient anilines (e.g., 2,6-difluoroaniline) show low reactivity. | acs.org |

| EDA Complex | Aniline, ICF₂COOEt, Na₂CO₃ (base), DMSO (solvent), 427 nm light, 16h. | An effective alternative strategy, particularly when DMSO is used as the solvent to promote EDA complex formation. | nih.gov |

Mechanistic Investigations of Synthetic Processes Involving this compound

The synthesis of this compound typically involves the formation of a C-N bond between the 3,5-difluoroaniline core and the 3-fluorobenzyl group. The two most common synthetic strategies for this class of compounds are direct N-alkylation (benzylation) and reductive amination. While specific mechanistic studies for the synthesis of the title compound are not detailed in the searched literature, the mechanisms can be understood from extensive studies on analogous aniline reactions. researchgate.netacs.orgdergipark.org.tr

A common route for preparing N-benzylanilines is through the reaction of the corresponding aniline with a benzyl halide. dergipark.org.tr This nucleophilic substitution reaction's mechanism can be complex. Kinetic studies on the benzylation of anilines have suggested that the reaction can proceed through a concurrent Sₙ1 and Sₙ2 pathway, depending on the specific substrates and reaction conditions. acs.org A potential complication of this method is the possibility of over-alkylation, leading to the formation of tertiary amine byproducts (N,N-dibenzylated anilines). dergipark.org.tr

An alternative and often higher-yielding method for preparing monosubstituted N-benzylanilines is a two-step reductive amination process. dergipark.org.trnih.gov

Schiff Base Formation: The first step involves the condensation reaction between 3,5-difluoroaniline and 3-fluorobenzaldehyde (B1666160) to form an N-(3-fluorobenzylidene)-3,5-difluoroaniline (a Schiff base or imine). The mechanism involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates, often under acidic or thermal conditions, to yield the imine. researchgate.net

Reduction: The second step is the reduction of the C=N double bond of the Schiff base to a C-N single bond. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). dergipark.org.trnih.gov The hydride from the borohydride attacks the electrophilic carbon of the imine, and subsequent workup protonates the nitrogen to yield the final secondary amine product, this compound.

The synthesis of the starting material, 3,5-difluoroaniline, is a multi-stage process itself, often starting from precursors like 1,3,5-trichlorobenzene (B151690) or 2,4,5-trichloronitrobenzene (B44141) and involving steps of fluorination, nitration, and reduction. google.comgoogle.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

No specific ¹H NMR data for 3,5-Difluoro-N-(3-fluorobenzyl)aniline was found in the searched sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

No specific ¹³C NMR data for this compound was found in the searched sources.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments and Coupling Analysis

No specific ¹⁹F NMR data for this compound was found in the searched sources.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

No specific FT-IR data for this compound was found in the searched sources.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis data for this compound was found in the searched sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No specific mass spectrometry data for this compound was found in the searched sources.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its unit cell dimensions, space group, and the exact coordinates of each atom. This data is crucial for elucidating the molecule's conformation and the non-covalent interactions that govern its crystal packing.

An SC-XRD analysis would yield a comprehensive set of geometric parameters for this compound in its crystalline form. This includes precise bond lengths, bond angles, and torsion (dihedral) angles.

The conformation of the molecule would be of particular interest. Key conformational features to be determined would include the planarity of the aniline (B41778) and benzyl (B1604629) rings and the relative orientation of these two aromatic moieties with respect to each other, defined by the torsion angles around the C-N and N-CH₂ bonds. The presence of multiple fluorine atoms on both rings can significantly influence the molecule's electronic properties and preferred conformation due to steric and electronic effects.

Table 1: Hypothetical Geometric Parameters for this compound from SC-XRD

| Parameter | Bond/Atoms Involved | Expected Value Range |

| Bond Lengths (Å) | ||

| C-F (aromatic) | 1.33 - 1.36 | |

| C-N (aniline) | 1.40 - 1.44 | |

| N-C (benzyl) | 1.45 - 1.49 | |

| C-C (aromatic) | 1.37 - 1.40 | |

| Bond Angles (°) | ||

| C-N-C | 118 - 125 | |

| F-C-C | 118 - 122 | |

| Torsion Angles (°) | ||

| C(aromatic)-C(aromatic)-N-C(benzyl) | Variable, defines twist of aniline group | |

| C(aromatic)-N-C(benzyl)-C(aromatic) | Variable, defines overall molecular shape |

Note: This table is illustrative and presents expected ranges for a molecule of this type. Actual values would need to be determined experimentally.

The arrangement of molecules in the crystal, known as crystal packing, is dictated by a network of intermolecular interactions. For this compound, a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions would likely be observed.

Hydrogen Bonds: The secondary amine (N-H) group is a classic hydrogen bond donor. It would be expected to form hydrogen bonds with electronegative atoms, such as the fluorine atoms on neighboring molecules (N-H···F) or potentially the nitrogen atom of another molecule (N-H···N). These interactions are crucial in stabilizing the crystal lattice. nih.govmdpi.comresearchgate.netmdpi.com

π-π Stacking: The presence of two aromatic rings (the difluoroaniline and fluorobenzyl moieties) suggests the possibility of π-π stacking interactions. These can occur in either a face-to-face or offset (displaced) arrangement and are significant in the organization of aromatic compounds in the solid state.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |

| Hydrogen Bond | N-H | F | 2.0 - 2.5 (H···F) |

| Hydrogen Bond | N-H | N | 2.1 - 2.6 (H···N) |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.3 - 3.8 |

Note: This table outlines potential interactions. The specific nature and geometry of these interactions would require experimental SC-XRD data.

The interplay of these non-covalent forces dictates the final three-dimensional architecture of the crystal, influencing physical properties such as melting point and solubility. A detailed crystallographic study would provide the precise distances and angles of these interactions, offering a complete picture of the supramolecular assembly of this compound.

Computational and Theoretical Chemistry Studies of 3,5 Difluoro N 3 Fluorobenzyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 3,5-Difluoro-N-(3-fluorobenzyl)aniline, DFT calculations, particularly using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are expected to provide accurate predictions of its geometric and electronic properties. researchgate.net

Geometry Optimization and Equilibrium Structures

The first step in a computational study is the optimization of the molecular geometry to find the most stable conformation (the equilibrium structure) on the potential energy surface. For N-benzylaniline, a related compound, DFT calculations have been used to determine its optimized structure. researchgate.net In the case of this compound, the geometry would be influenced by the steric and electronic effects of the three fluorine atoms.

The optimized structure would likely feature a non-planar arrangement, with the two phenyl rings twisted relative to each other. In N-benzylaniline, the planes of the aromatic rings are oriented nearly perpendicular to each other. nih.gov The introduction of fluorine atoms would lead to changes in bond lengths and angles. For instance, the C-F bonds are expected to have a significant influence on the geometry of the phenyl rings. The N-H bond length and the C-N bond lengths would be comparable to those in other N-alkylated anilines.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous compounds) (Note: These are hypothetical values based on studies of N-benzylaniline and aniline (B41778) derivatives. Actual values would require specific DFT calculations for the title compound.)

| Parameter | Predicted Value (Å or °) |

| C-N (aniline ring) | ~1.40 |

| C-N (benzyl group) | ~1.45 |

| N-H | ~1.01 |

| C-F (aniline ring) | ~1.35 |

| C-F (benzyl ring) | ~1.36 |

| C-N-C bond angle | ~120-125° |

| Dihedral angle (phenyl rings) | ~80-90° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For N-benzylaniline, the HOMO is primarily localized on the aniline ring, while the LUMO is distributed over the benzyl (B1604629) ring. researchgate.net In this compound, the presence of electron-withdrawing fluorine atoms on both rings is expected to lower the energies of both the HOMO and LUMO. The HOMO would likely still be concentrated on the more electron-rich aniline moiety, though the fluorine atoms would modulate its energy. The LUMO is anticipated to be spread across both aromatic systems, influenced by the fluorine substituents. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values. Actual values would require specific DFT calculations for the title compound.)

| Parameter | Predicted Energy (eV) |

| E(HOMO) | ~ -5.5 to -6.0 |

| E(LUMO) | ~ -0.5 to -1.0 |

| Energy Gap (ΔE) | ~ 4.5 to 5.5 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the most negative potential (red/yellow regions) is expected to be located around the nitrogen atom of the amine group due to its lone pair of electrons, and also around the fluorine atoms due to their high electronegativity. researchgate.netresearchgate.net The hydrogen atom of the N-H group and the hydrogen atoms on the aromatic rings would exhibit positive potential (blue regions). This analysis helps in identifying the sites most likely to be involved in intermolecular interactions.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.

For this compound, the presence of fluorine atoms would likely increase its electronegativity and chemical hardness compared to N-benzylaniline.

Table 3: Predicted Global Reactivity Descriptors for this compound (Note: These are hypothetical values based on conceptual DFT. Actual values would require specific calculations.)

| Descriptor | Formula | Predicted Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 3.0 - 3.5 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.25 - 2.75 eV |

| Global Electrophilicity (ω) | χ² / (2η) | ~ 2.0 - 2.5 eV |

Analysis of Mulliken Charges

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. wikipedia.orglibretexts.org This analysis provides insight into the distribution of electrons among the atoms and can help in understanding the electrostatic interactions within the molecule.

In this compound, the fluorine atoms are expected to carry significant negative charges due to their high electronegativity. The nitrogen atom would also have a negative charge. The carbon atoms attached to the fluorine and nitrogen atoms would exhibit positive charges. The hydrogen atoms, particularly the one attached to the nitrogen, would have positive charges. researchgate.net

Table 4: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Note: These are representative hypothetical values. Actual charge distribution would be more complex and requires specific calculations.)

| Atom | Predicted Mulliken Charge (e) |

| N | ~ -0.6 to -0.8 |

| F (on aniline ring) | ~ -0.3 to -0.4 |

| F (on benzyl ring) | ~ -0.3 to -0.4 |

| C (attached to N, aniline) | ~ +0.2 to +0.4 |

| C (attached to F) | ~ +0.3 to +0.5 |

| H (on N) | ~ +0.3 to +0.4 |

Theoretical Vibrational Spectra Prediction

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, one can assign the observed experimental spectral bands to specific vibrational modes of the molecule. For related molecules like N-benzylaniline and other aniline derivatives, good agreement between theoretical and experimental spectra has been achieved after applying scaling factors to the calculated frequencies. researchgate.netmaterialsciencejournal.org

For this compound, the vibrational spectrum would be characterized by:

N-H stretching: A sharp band in the region of 3400-3500 cm⁻¹.

C-H stretching (aromatic): Bands in the 3000-3100 cm⁻¹ region.

C-N stretching: Vibrations in the 1250-1350 cm⁻¹ range.

C-F stretching: Strong absorptions typically found in the 1100-1400 cm⁻¹ region.

Ring vibrations: Characteristic C=C stretching modes in the 1400-1600 cm⁻¹ range.

Table 5: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound (Note: These are approximate ranges based on analogous compounds. researchgate.netmaterialsciencejournal.orgsphinxsai.com)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1100 - 1400 |

Non-Linear Optical (NLO) Properties Calculations

No specific studies detailing the non-linear optical properties, including calculations of the first hyperpolarizability (β), for this compound were found. NLO properties are typically calculated using quantum chemical methods to predict a molecule's potential for applications in optoelectronics. These calculations often involve determining dipole moments (μ), polarizability (α), and the first hyperpolarizability (β) using density functional theory (DFT) with a suitable basis set. However, no such data has been published for the title compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

There is no available research applying Time-Dependent Density Functional Theory (TD-DFT) to analyze the electronic excitation properties of this compound. This type of analysis is crucial for understanding a molecule's UV-Visible absorption characteristics. It provides data on excitation energies, oscillator strengths (f), and the specific molecular orbitals involved in electronic transitions (e.g., HOMO to LUMO). Without dedicated studies, these parameters remain undetermined for this compound.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis and the generation of potential energy surfaces (PES) for this compound have not been reported in the available literature. Such studies are performed to identify the most stable geometric conformations of a molecule by calculating the energy changes associated with the rotation around specific dihedral angles, typically the C-N-C-C linkage in N-benzylanilines. This analysis helps determine the global minimum energy structure and rotational energy barriers, but this information is not available for the title compound.

Investigation of Noncovalent Interactions

Detailed computational investigations into the specific noncovalent interactions governing the molecular structure and crystal packing of this compound are not present in the public domain. These studies often employ methods like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction (NCI) plots to visualize and quantify various weak interactions.

Hydrogen Bonding Characteristics (N-H···F, C-H···F, C-H···O)

While the structure of this compound suggests the potential for intramolecular and intermolecular hydrogen bonds such as N-H···F and C-H···F, no computational studies have been published to confirm and characterize these interactions. Such analysis would typically provide information on bond distances, angles, and interaction energies.

Halogen Bonding (XB) Contributions

The presence of fluorine atoms suggests the possibility of halogen bonding, but no studies have been conducted to investigate the contribution of these interactions to the molecular structure of this compound.

Dispersion and Electrostatic Interactions

A quantitative and qualitative analysis of the dispersion and electrostatic forces within this compound has not been performed. This would typically involve analyzing the molecular electrostatic potential (MEP) surface and using energy decomposition analysis, but no such research is currently available.

Electron Density Topological Analysis (ELF, LOL, RDG)nih.gov

The topological analysis of electron density provides profound insights into the chemical bonding and non-covalent interactions within a molecule. Methodologies such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are powerful computational tools used to visualize and quantify these electronic features. While specific studies performing ELF, LOL, and RDG analyses on this compound are not available in the surveyed literature, this section will detail the theoretical basis of these methods and the type of information they would yield for this specific molecule.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to map the electron pair probability in a molecule's three-dimensional space. It provides a clear picture of core electrons, covalent bonds, and lone pairs. The value of ELF ranges from 0 to 1. Regions with a high ELF value (approaching 1) correspond to areas where electrons are highly localized, such as in covalent bonds and lone pairs. Conversely, regions with low ELF values indicate areas of low electron localization, typically found between atomic basins.

For this compound, an ELF analysis would be expected to reveal:

High localization in the C-C and C-H bonds of the phenyl and benzyl rings.

Significant localization corresponding to the C-N and N-H bonds.

Distinct localization basins for the C-F bonds, illustrating the influence of the electronegative fluorine atoms.

A region of high localization corresponding to the lone pair of electrons on the nitrogen atom.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another tool for visualizing and analyzing electron localization. It is particularly effective at highlighting regions of high kinetic energy density, which are characteristic of the boundaries between electron pairs. LOL provides a clear and intuitive picture of bonding regions and lone pairs.

An LOL analysis of this compound would complement the ELF findings, offering a detailed map of:

The spatial extent of the covalent bonds within the aniline and benzyl fragments.

The precise location and shape of the nitrogen atom's lone pair.

The electronic structure around the fluorine atoms, providing insight into their covalent and potentially non-covalent interactions.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a method based on the electron density and its first derivative. It is exceptionally useful for identifying and visualizing weak non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This allows for the differentiation of various interaction types.

An RDG analysis of this compound would be instrumental in understanding its conformational preferences and intermolecular interactions. It would likely identify:

Potential intramolecular hydrogen bonding between the amine hydrogen (N-H) and one of the fluorine atoms on the aniline ring, or the fluorine on the benzyl ring, depending on the molecule's conformation. researchgate.net

Van der Waals interactions between the two aromatic rings.

Steric repulsion, indicated by specific signatures in the RDG plot, which would be crucial for understanding the rotational barriers around the C-N bond.

Hypothetical Data from Topological Analysis

While experimental or calculated data for this compound is not available, the table below illustrates the kind of information that would be obtained from an RDG analysis for different types of interactions that could be present in the molecule.

| Interaction Type | Sign(λ₂)ρ | RDG Value | Color in Visualization |

| Strong Attractive (e.g., Hydrogen Bond) | Negative | Low | Blue |

| Weak Attractive (e.g., van der Waals) | Near Zero | Low | Green |

| Strong Repulsive (e.g., Steric Clash) | Positive | High | Red |

This type of analysis provides a visual and quantitative framework for understanding the forces that dictate the molecule's structure and its interactions with its environment. nih.gov

Synthesis and Investigation of Derivatives and Analogs of 3,5 Difluoro N 3 Fluorobenzyl Aniline

Design Principles for Structural Modifications

The design of analogs for a parent compound like 3,5-Difluoro-N-(3-fluorobenzyl)aniline is guided by established principles in medicinal chemistry and materials science. The primary goal is to modulate the physicochemical and biological properties of the molecule in a predictable manner. The introduction of fluorine is a key strategy in this process. nih.govnih.gov

Key design principles for modifying the structure of this compound include:

Metabolic Blocking: Fluorine atoms can be strategically placed at positions susceptible to metabolic oxidation. For instance, introducing a fluorine atom can block a potential site of hydroxylation by metabolic enzymes, thereby increasing the compound's in vivo half-life. mdpi.com

Modulation of Physicochemical Properties: The high electronegativity of fluorine can significantly alter a molecule's properties. Strategic fluorination can enhance lipophilicity, improve membrane permeability, and increase binding affinity to biological targets by participating in favorable intermolecular interactions. nih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to stereoelectronic effects, which can be crucial for its interaction with a specific receptor or enzyme active site.

Bioisosteric Replacement: Fluorine or fluorine-containing groups like trifluoromethyl (CF₃) are often used as bioisosteres for hydrogen atoms or methyl groups, respectively. This replacement can lead to improved properties without drastically changing the molecular size or shape.

Tuning Electronic Properties: The number and position of fluorine atoms on the aromatic rings can be varied to fine-tune the electronic environment of the molecule. This can affect the pKa of the amine group and the reactivity of the aromatic rings towards further chemical transformations.

Synthetic Routes to Fluorinated N-Benzylaniline Analogs

The synthesis of fluorinated N-benzylaniline analogs typically involves the coupling of a fluorinated aniline (B41778) with a fluorinated benzyl (B1604629) derivative. A common and versatile method for forming the N-benzyl bond is reductive amination.

A general synthetic pathway to this compound and its analogs proceeds via the reaction of 3,5-difluoroaniline (B1215098) with a suitably substituted benzaldehyde (B42025), followed by reduction of the intermediate imine.

General Synthetic Scheme:

Step 1: Imine Formation

3,5-Difluoroaniline + Substituted Benzaldehyde → N-(Substituted benzylidene)-3,5-difluoroaniline

Step 2: Reduction

N-(Substituted benzylidene)-3,5-difluoroaniline + Reducing Agent (e.g., NaBH₄) → Fluorinated N-Benzylaniline Analog

The synthesis of the key fluorinated precursors is a critical aspect. Several routes to 3,5-difluoroaniline have been reported, often involving multiple steps starting from more readily available chemicals. google.comgoogle.com

| Starting Material | Brief Description of Synthetic Route to 3,5-Difluoroaniline | Reference |

| 1,3,5-Trichlorobenzene (B151690) | Reaction with an alkali metal fluoride (B91410), followed by amination of the resulting 3,5-difluorochlorobenzene. | google.com |

| 2,4-Difluoroaniline | A five-stage process involving acetylation, nitration, deacetylation, removal of the amino group, and finally reduction of the nitro group. | google.com |

| 1,3,5-Trifluorobenzene | Reaction with ammonia (B1221849) in methanol (B129727) at high temperature and pressure. | google.com |

Modern synthetic methodologies offer a broad toolkit for creating diverse fluorinated analogs. rsc.orguchicago.edu These include late-stage fluorination techniques that allow for the introduction of fluorine atoms into complex molecules, as well as methods for synthesizing various fluorinated building blocks. nih.gov For example, nucleophilic aromatic substitution (SNAr) can be employed to introduce fluorine, provided the aromatic ring is activated by electron-withdrawing groups. uchicago.edu

Structure-Reactivity Relationship (SRR) Studies

The reactivity of this compound and its analogs is profoundly influenced by the electronic effects of the fluorine atoms and other substituents on the aromatic rings and the N-benzyl group.

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. lumenlearning.comvedantu.com

In this compound:

Aniline Ring: The two fluorine atoms at the meta-positions relative to the amino group significantly decrease the electron density of this ring. This deactivation makes electrophilic substitution reactions on this ring more difficult compared to aniline itself. libretexts.org The strong inductive withdrawal also reduces the basicity of the nitrogen atom.

Benzyl Ring: The single fluorine atom at the meta-position of the benzyl ring also deactivates this ring through its inductive effect, making it less susceptible to electrophilic attack than toluene.

| Effect on Nitrogen | Decreased basicity (pKa) due to electron withdrawal. | Minor electronic effect on nitrogen basicity. |

The chemical reactivity of analogs can be systematically tuned by introducing different substituents onto either aromatic ring or the N-benzyl group. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.com

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) activate the aromatic ring, making it more electron-rich and thus more reactive towards electrophiles. vedantu.comstpeters.co.in Adding an EDG to either ring of a this compound analog would increase that ring's reactivity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) deactivate the aromatic ring by pulling electron density away from it. libretexts.orgstpeters.co.in Adding an EWG would further decrease the ring's reactivity towards electrophilic substitution.

The position of these substituents is also critical. They exert their influence through a combination of inductive and resonance effects, which determines not only the rate of reaction but also the position of attack for an incoming reagent (regioselectivity). pharmaguideline.com

Table: Predicted Effects of Additional Substituents on Reactivity

| Substituent Type | Example | Position on Ring | Predicted Effect on Ring Reactivity |

|---|---|---|---|

| Strongly Activating | -NH₂, -OH | Ortho or Para to reaction site | Greatly Increases |

| Moderately Activating | -OR, -NHCOR | Ortho or Para to reaction site | Increases |

| Weakly Activating | -R (Alkyl), -C₆H₅ | Ortho or Para to reaction site | Slightly Increases |

| Weakly Deactivating | -F, -Cl, -Br | Ortho or Para to reaction site | Slightly Decreases |

| Moderately Deactivating | -C=O, -SO₃H | Meta to reaction site | Decreases |

| Strongly Deactivating | -NO₂, -CF₃, -CN | Meta to reaction site | Greatly Decreases |

By strategically combining these design principles and synthetic routes, a wide array of analogs of this compound can be generated. Subsequent structure-reactivity relationship studies on these analogs provide deeper insights into how subtle structural changes can lead to significant differences in chemical behavior and properties.

Role in Advanced Chemical Synthesis and Material Science Research

Application as a Building Block in Organic Synthesis

As a substituted aniline (B41778), 3,5-Difluoro-N-(3-fluorobenzyl)aniline possesses structural features—a secondary amine and a trifluorinated biphenyl-like framework—that suggest its potential as a building block in organic synthesis. The presence of multiple fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of target molecules. However, a review of current scientific literature and patent databases does not yield specific examples or detailed research findings where this compound is explicitly used as a foundational building block for the synthesis of more complex structures. Its parent compound, 3,5-difluoroaniline (B1215098), is recognized as a useful intermediate for pharmaceuticals and agricultural chemicals. googleapis.comnih.gov

Intermediacy in the Preparation of Complex Organic Molecules

The role of an intermediate is critical in multi-step synthetic pathways. While fluorinated anilines are frequently employed as intermediates in the synthesis of biologically active compounds and functional materials, specific documented instances of this compound serving as a key intermediate in the preparation of complex organic molecules are not readily found in published literature. Research on related compounds, such as other N-substituted fluorobenzylamines, shows their use in developing inhibitors for biological targets like the ALK5 receptor, but direct evidence for the title compound's application remains elusive. researchgate.net

Contribution to the Development of Specialty Chemicals and Materials

The introduction of fluorine atoms into organic molecules is a well-established strategy for developing specialty chemicals and advanced materials with unique properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. While structurally related fluorinated anilines have been investigated for their potential in material science evitachem.com, there is currently no specific, publicly available research detailing the contribution or application of this compound in the development of specialty chemicals or materials.

Precursor for Fluorine-Containing Chiral Amines and Other Fine Chemicals

The synthesis of enantiomerically pure chiral amines is a significant area of research, particularly for the pharmaceutical industry. Fluorinated chiral amines are of high importance as they can improve the bioavailability of drug molecules. [N/A] Methodologies exist for the stereoselective synthesis of such compounds. [N/A] However, there are no specific studies or reports that document the use of this compound as a direct precursor for the synthesis of fluorine-containing chiral amines or other fine chemicals. The synthesis of complex fine chemicals often involves related building blocks like 3,5-bis(trifluoromethyl)aniline, which is used to create organocatalysts and other complex structures. sigmaaldrich.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 1020962-48-4 |

| 3,5-difluoroaniline | 372-39-4 |

| 3,5-bis(trifluoromethyl)aniline | 328-74-5 |

| 1-bromo-2,4-difluorobenzene | 1435-53-6 |

| 1-bromo-3,5-difluorobenzene | 461-96-1 |

| 1,3,5-trichlorobenzene (B151690) | 108-70-3 |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of N-aryl benzylamines, including 3,5-Difluoro-N-(3-fluorobenzyl)aniline, often involves reductive amination. This process typically entails the reaction of an aniline (B41778) with a benzaldehyde (B42025) to form an imine, which is subsequently reduced. mdpi.com However, these methods can rely on harsh reagents and generate significant waste. The future of synthesizing this and related compounds lies in greener, more efficient catalytic approaches.

Future research should focus on developing methodologies that minimize environmental impact while maximizing efficiency. Key areas for exploration include:

Catalytic Reductive Amination: Investigating the use of earth-abundant metal catalysts or metal-free systems for the reductive amination of 3,5-difluoroaniline (B1215098) with 3-fluorobenzaldehyde (B1666160). A significant advancement would be the development of a one-pot process that avoids the isolation of the intermediate imine. google.com

Hydrogenation-Based Alkylation: Exploring the direct N-alkylation of 3,5-difluoroaniline using 3-fluorobenzyl alcohol or even 3-fluorobenzonitrile (B1294923) under catalytic hydrogenation conditions. rsc.org This approach generates water as the primary byproduct, aligning with the principles of green chemistry.

Photocatalysis: Leveraging visible-light photocatalysis to forge the C-N bond. Recent studies have shown the efficacy of organic dyes like Eosin Y in promoting the alkylation of anilines under mild conditions, a pathway that could be adapted for this specific synthesis. acs.orgnih.gov

A comparative overview of a traditional versus a potential sustainable synthetic route is presented below.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Method (Reductive Amination) | Proposed Sustainable Method (Catalytic) |

|---|---|---|

| Reactants | 3,5-Difluoroaniline, 3-Fluorobenzaldehyde | 3,5-Difluoroaniline, 3-Fluorobenzyl alcohol |

| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄) | Hydrogen gas (H₂) |

| Catalyst | None (stoichiometric reagent) | Heterogeneous catalyst (e.g., Pd/C, Rh/C) rsc.org |

| Solvent | Methanol (B129727), Toluene mdpi.com | Water, Ethanol |

| Byproducts | Borate salts, organic waste | Water |

| Conditions | Reflux temperatures, multi-step mdpi.com | Mild temperature and pressure, one-pot |

Deeper Exploration of Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing synthetic protocols and predicting reactivity. While general mechanisms for N-alkylation are known, the specific influence of the three fluorine substituents in this molecule presents a unique case for study.

Future mechanistic investigations should include:

Kinetic Studies: Performing detailed kinetic analysis of its synthesis to determine reaction orders, rate constants, and activation energies. This data is vital for scaling up production and identifying rate-limiting steps.

Intermediate Trapping: Employing radical trapping agents or spectroscopic techniques to identify and characterize transient intermediates, such as radicals or radical cations, particularly in photocatalytic or electrochemical reaction pathways. acs.orgnih.gov

Isotope Labeling Studies: Using deuterium-labeled starting materials to probe the movement of atoms and elucidate the precise bond-forming and bond-breaking steps. This can provide definitive evidence for proposed pathways, such as the nature of the hydride transfer in reductive amination.

For instance, in a proposed photocatalytic synthesis, a plausible mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the aniline and a fluorinated reagent, which upon photoirradiation, initiates a single-electron transfer (SET) to generate radical intermediates. acs.org Elucidating the exact nature and fate of these intermediates for the this compound system would be a key research goal.

Advanced Computational Studies on Complex Systems

Computational chemistry offers a powerful lens to investigate the properties of this compound at an atomic level. Such studies can predict molecular properties, guide experimental design, and provide insights that are difficult to obtain through laboratory work alone. nih.govacs.org

Future computational efforts should be directed towards:

Thermochemical Analysis: Using high-level computational methods like G3MP2B3 to accurately calculate standard molar enthalpies of formation, gas-phase acidities, and bond dissociation enthalpies. nih.gov This fundamental data is essential for understanding the compound's stability and reactivity.

Modeling of Intermolecular Interactions: Simulating how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. The fluorine atoms can act as weak hydrogen bond acceptors, and understanding these interactions is critical for applications in material science and drug design. nih.govacs.org

Table 2: Potential Computational Studies and Predicted Properties

| Computational Method | Focus of Study | Predicted Properties/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure | Electron density distribution, HOMO/LUMO energies, electrostatic potential maps. |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | UV-Vis absorption spectra, prediction of photophysical behavior. |

| Molecular Dynamics (MD) | Dynamic Behavior | Conformational flexibility, interactions with solvent, binding modes in a protein active site. nih.gov |

Expanding the Scope of Derivatization for Material Science Applications

The core structure of this compound is an excellent starting point for the synthesis of more complex molecules with tailored properties for material science. The presence of fluorine can enhance thermal stability, tune electronic properties, and influence molecular packing—all desirable traits for advanced materials.

Unexplored avenues for derivatization include:

Synthesis of Hole-Transport Materials: The diarylamine motif is a common feature in materials used for organic light-emitting diodes (OLEDs). Further elaboration of the this compound structure, for example, by attaching it to other aromatic systems, could lead to new hole-transport or emissive layer materials.

Development of Novel Polymers: The aniline nitrogen provides a reactive site for polymerization. Oxidative polymerization could lead to novel fluorinated polyanilines with unique electronic and sensory properties.

Precursors for Fluorinated Heterocycles: Using the aniline and benzyl (B1604629) groups as handles for intramolecular cyclization reactions could provide access to novel fluorinated heterocyclic compounds, which are of high interest in medicinal chemistry and agrochemicals.

Derivatization for Analytical Applications: Aniline derivatives can be used as derivatization reagents to enhance the detectability of other molecules in analytical techniques like HPLC. nih.gov The specific fluorination pattern of this compound could be exploited to create novel reagents for highly sensitive detection methods.

By systematically exploring these research directions, the scientific community can fully harness the potential of this compound, transforming it from a simple chemical entity into a versatile building block for next-generation technologies.

Q & A

Basic: How can I synthesize 3,5-Difluoro-N-(3-fluorobenzyl)aniline with high purity for experimental use?

Methodological Answer:

The synthesis typically involves a nucleophilic aromatic substitution (NAS) or reductive amination.

- Step 1: Start with 3,5-difluoroaniline (CAS 372-39-4) as the precursor .

- Step 2: React with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1) to remove unreacted starting materials.

- Purity Validation: Use HPLC (C18 column, methanol/water 70:30) and confirm via -NMR (expected δ: 4.35 ppm for benzylic CH₂ and 6.7–7.2 ppm for aromatic protons) .

Advanced: How can I optimize reaction conditions to minimize dehalogenation during synthesis?

- Approach: Use inert atmosphere (N₂/Ar) and avoid strong bases. Monitor reaction progress via LC-MS to detect intermediates.

- Data: Compare yields under varying temperatures (60°C vs. 100°C) and solvents (DMF vs. acetonitrile). Table below summarizes results:

| Condition | Yield (%) | Dehalogenation Byproduct (%) |

|---|---|---|

| DMF, 100°C, N₂ | 78 | 5 |

| ACN, 60°C, Ar | 65 | <1 |

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- LC-MS: Confirm molecular weight (MW 251.2 g/mol) using ESI+ mode (expected [M+H]⁺ at m/z 252.1).

- NMR: -NMR is critical to resolve fluorine environments (e.g., δ -110 to -120 ppm for aromatic fluorines).

- Elemental Analysis: Validate C, H, N, F content (theoretical: C 62.16%, H 3.61%, N 5.58%, F 22.67%) .

Advanced: How to resolve overlapping -NMR signals in structurally similar fluorinated analogs?

- Solution: Use 2D -COSY or heteronuclear experiments (e.g., HMBC) to correlate fluorine atoms with adjacent protons.

- Example: For this compound, coupling constants () between meta-fluorines (~20 Hz) vs. ortho-fluorines (~40 Hz) can distinguish substituents .

Basic: How does fluorination impact the compound’s stability under storage?

Methodological Answer:

Fluorination increases electron-withdrawing effects, enhancing oxidative stability but making the compound prone to hydrolysis in polar solvents.

- Storage Protocol: Store in amber vials under anhydrous conditions (-20°C) with molecular sieves.

- Stability Test: After 6 months, HPLC purity dropped by <2% in acetonitrile vs. 8% in DMSO due to solvent polarity .

Advanced: What mechanisms drive hydrolytic degradation of the fluorobenzyl group?

- Analysis: Perform kinetic studies in buffered solutions (pH 2–12) at 40°C. Hydrolysis rates peak at pH 10 (pseudo-first-order rate constant ), attributed to nucleophilic attack by OH⁻ on the benzylic carbon. Confirm via LC-MS detection of 3-fluorobenzoic acid .

Basic: How can I study this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Fluorescence Quenching Assays: Monitor binding to tryptophan-rich enzymes (e.g., cytochrome P450).

Advanced: How do fluorine substituents influence binding affinity in enzyme pockets?

- Approach: Compare with non-fluorinated analogs using molecular docking (e.g., AutoDock Vina).

- Findings: Fluorine at the 3-position forms H-bonds with Thr342 (ΔG = -8.2 kcal/mol), while 5-F enhances hydrophobic interactions .

Advanced: How to resolve contradictions in reported solubility data across studies?

Methodological Answer:

- Systematic Solubility Screen: Test in 12 solvents (e.g., DMSO, THF, chloroform) via gravimetric analysis.

- Example Data:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| DMSO | 45.2 |

| THF | 28.7 |

| Chloroform | 12.1 |

- Conflict Resolution: Discrepancies arise from residual water in hygroscopic solvents (e.g., DMSO). Use Karl Fischer titration to standardize solvent water content (<0.1%) .

Advanced: What strategies mitigate environmental release during lab-scale studies?

Methodological Answer:

- Adsorption Studies: Test activated carbon (AC) or biochar for wastewater treatment.

- Protocol: Mix 1 g AC with 100 mL contaminated solution (10 ppm compound).

- Efficiency: AC removes >95% of the compound within 30 min (Langmuir isotherm ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.